molecular formula C24H19N5O2 B3843198 1-(4-nitrophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone

1-(4-nitrophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843198
M. Wt: 409.4 g/mol
InChI Key: UBRHVKSPOUJGRO-WPWMEQJKSA-N
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Description

1-(4-nitrophenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone, also known as 'NPEH', is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. NPEH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

NPEH has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-tumor activity and can induce apoptosis in cancer cells. NPEH has also been shown to have antibacterial and antifungal properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of NPEH is not fully understood. However, it is believed to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. NPEH has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
NPEH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. NPEH has also been found to have antibacterial and antifungal properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

NPEH has several advantages for lab experiments. It is stable under normal laboratory conditions and is soluble in organic solvents. It has also been found to have low toxicity in vitro. However, there are some limitations to its use in lab experiments. NPEH is not water-soluble, which can limit its use in aqueous environments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of NPEH. One possible direction is to further investigate its anti-tumor activity and potential use as a cancer treatment. Another direction is to study its antibacterial and antifungal properties for the development of new antibiotics. NPEH can also be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of NPEH and its potential applications in various fields.
In conclusion, NPEH is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. It has been studied for its anti-tumor activity, antibacterial and antifungal properties, and potential use as a fluorescent probe. NPEH has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action of NPEH and its potential applications in various fields.

properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-17(18-12-14-21(15-13-18)29(30)31)27-28-23-16-22(19-8-4-2-5-9-19)25-24(26-23)20-10-6-3-7-11-20/h2-16H,1H3,(H,25,26,28)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRHVKSPOUJGRO-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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